Product packaging for 2-(4-(Bromomethyl)phenyl)thiazole(Cat. No.:CAS No. 1187451-26-8)

2-(4-(Bromomethyl)phenyl)thiazole

Cat. No.: B1400534
CAS No.: 1187451-26-8
M. Wt: 254.15 g/mol
InChI Key: JGCPJOLWXGXZNQ-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Derivatives in Organic and Medicinal Chemistry Research

Thiazole derivatives are ubiquitous in both natural products and synthetic molecules, demonstrating a remarkable range of biological activities. nih.govbohrium.comnih.govlifechemicals.com They are integral components of numerous pharmaceuticals, including antimicrobial, anti-inflammatory, antiviral, and anticancer agents. nih.govbenthamdirect.comresearchgate.net The thiazole moiety is a key feature in drugs such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam. bohrium.com In organic synthesis, thiazoles serve as versatile intermediates, enabling the construction of complex molecular frameworks. lifechemicals.comorganic-chemistry.org Their ability to be readily functionalized makes them ideal starting materials for the generation of diverse chemical libraries for drug discovery and materials science. nih.gov

Overview of Halogenated Phenylthiazoles as Advanced Synthetic Building Blocks

The introduction of a halogen atom onto the phenylthiazole scaffold dramatically enhances its utility as a synthetic building block. researchgate.net Halogens, particularly bromine, serve as excellent leaving groups in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. researchgate.net This reactivity allows for the facile introduction of a wide range of substituents, enabling the systematic modification of a molecule's properties. researchgate.netresearchgate.net The regioselective functionalization of polyhalogenated phenylthiazoles further expands their synthetic potential, providing access to a diverse set of intricately substituted compounds. researchgate.net

Research Focus on 2-(4-(Bromomethyl)phenyl)thiazole: Design Rationale and Potential Applications

The specific compound, this compound, has garnered significant research interest due to its unique combination of reactive sites. bldpharm.com The bromomethyl group provides a readily accessible handle for nucleophilic substitution reactions, allowing for the attachment of various functional groups. This, coupled with the inherent reactivity of the thiazole ring and the potential for cross-coupling reactions at other positions on the phenyl ring, makes it a highly versatile building block.

The design rationale for molecules incorporating this scaffold often centers on creating bifunctional or polyfunctional molecules. For instance, the bromomethyl group can be used to tether the thiazole moiety to a larger molecular framework, while the thiazole itself can act as a pharmacophore or a coordinating ligand. Potential applications for derivatives of this compound are being explored in areas such as medicinal chemistry, where they may serve as precursors to novel therapeutic agents, and in materials science, for the development of new functional materials. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1187451-26-8
Molecular Formula C10H8BrNS
Molecular Weight 254.15 g/mol
SMILES Code BrCC1=CC=C(C2=NC=CS2)C=C1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNS B1400534 2-(4-(Bromomethyl)phenyl)thiazole CAS No. 1187451-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCPJOLWXGXZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization Chemistry of 2 4 Bromomethyl Phenyl Thiazole

Nucleophilic Substitution Reactions at the Benzylic Bromine

The most prominent feature of 2-(4-(bromomethyl)phenyl)thiazole is the high reactivity of the bromomethyl group. The benzylic bromine is an excellent leaving group, readily participating in SN2 reactions with a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups at this position.

Synthesis of Aminomethyl, Hydroxymethyl, and Thiomethyl Derivatives

The benzylic bromine of this compound can be displaced by nitrogen, oxygen, and sulfur nucleophiles to generate aminomethyl, hydroxymethyl, and thiomethyl derivatives, respectively.

Aminomethyl Derivatives: Reaction with primary or secondary amines leads to the formation of the corresponding aminomethylphenylthiazoles. For instance, N-(2-(aminomethyl)phenyl)thiazole-4-carboxamide derivatives have been synthesized through multi-step reactions involving intermediates like 2-acetylaminothiazole-4-formyl chloride and mono-Boc-protected aminobenzylamine. google.comgoogle.com

Hydroxymethyl Derivatives: Hydrolysis of the bromomethyl group, typically under basic conditions, yields the corresponding alcohol, 2-(4-(hydroxymethyl)phenyl)thiazole.

Thiomethyl Derivatives: Thiolates are effective nucleophiles for displacing the benzylic bromide, leading to the formation of thiomethylphenylthiazoles. For example, the reaction of a chloroacetyl derivative with 2-mercaptobenzothiazole (B37678) in the presence of sodium acetate (B1210297) affords a sulfide (B99878) product. mdpi.com

Formation of Phosphonate (B1237965) Derivatives via Arbuzov Reaction

The Michaelis-Arbuzov reaction provides a classic and efficient method for the synthesis of phosphonates from alkyl halides. wikipedia.orgorganic-chemistry.org In the case of this compound, reaction with a trialkyl phosphite, such as triethyl phosphite, results in the formation of the corresponding diethyl phosphonate derivative. This reaction proceeds via an SN2 attack of the phosphorus on the benzylic carbon, followed by dealkylation of the resulting phosphonium (B103445) salt. wikipedia.orgorganic-chemistry.org

Interestingly, the conditions of the Arbuzov reaction can influence the final product. For example, in the synthesis of thiazole-based stilbene (B7821643) analogs, the bromine at the 5-position of the thiazole (B1198619) ring was found to be reduced during the Arbuzov reaction, a phenomenon attributed to the reducing properties of triethyl phosphite. nih.gov This highlights the potential for chemoselectivity in reactions involving multifunctional thiazole derivatives.

Cross-Coupling and Metal-Catalyzed Reactions

Beyond the reactivity of the bromomethyl group, the aryl bromide and thiazole moieties of the parent compound, 2-(4-bromophenyl)thiazole, can participate in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures.

Palladium-Catalyzed Coupling Reactions of the Bromophenyl Moiety

The carbon-bromine bond on the phenyl ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. acs.orgmdpi.comnih.govlibretexts.org These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide range of substituents onto the phenyl ring.

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base can introduce new aryl or vinyl groups.

Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to form substituted styrenes. mdpi.com

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, provides a route to alkynyl-substituted derivatives. nih.gov

Reactions Involving Thiazole Ring Positions (e.g., C-5 bromination and subsequent coupling)

The thiazole ring itself can be functionalized, most commonly at the C-5 position. Electrophilic substitution reactions, such as bromination, can introduce a handle for further derivatization.

The C-5 position of the thiazole ring is susceptible to electrophilic attack. pharmaguideline.com For instance, 2-amino-4-phenylthiazole (B127512) undergoes diazo coupling at the C-5 position. mdpi.com Bromination at this position can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov This C-5 bromo derivative can then participate in cross-coupling reactions, similar to the bromophenyl moiety.

For example, in the synthesis of thiazole-based stilbene analogs, sequential bromination at the C-5 position and the benzylic position was performed. nih.gov The resulting 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles were then used in subsequent reactions. nih.gov

Cycloaddition and Rearrangement Reactions Involving the Thiazole Nucleus

The thiazole ring can participate in cycloaddition reactions, although often under forcing conditions due to its aromatic character. wikipedia.org These reactions can lead to the formation of new heterocyclic systems.

For example, thiazoles can undergo [3+2] cycloaddition reactions with various electron-deficient partners. nih.govrsc.org Additionally, dearomative cycloadditions of thiazoles have been reported, providing access to three-dimensional molecular scaffolds. acs.org In one study, the reaction of 2-phenylthiazole (B155284) with bicyclo[1.1.0]butane (BCB) resulted in both a [2π + 2σ] cycloadduct and a dearomative insertion product. acs.org

Rearrangement reactions of the thiazole nucleus are also known, sometimes occurring in tandem with cycloaddition reactions. rsc.org

Strategic Derivatization for Scaffold Elaboration and Conjugation Chemistry

The presence of the bromomethyl group on the phenyl ring of this compound makes it a valuable intermediate for scaffold elaboration and conjugation chemistry. This reactive handle allows for the introduction of various functional groups and the construction of more complex molecules.

One common strategy involves the reaction of the bromomethyl group with nucleophiles. For instance, reaction with thiourea (B124793) can lead to the formation of aminothiazole derivatives. nih.gov Similarly, reaction with various amines, such as heterocyclic amines, can be used to synthesize a diverse range of thiazole-containing compounds. nih.gov These reactions are often carried out in the presence of a base, like triethylamine, in a suitable solvent such as dioxane. nih.gov

The thiazole scaffold itself can be further modified. For example, the C2 position of the thiazole ring is susceptible to nucleophilic attack, especially when the ring nitrogen is quaternized. pharmaguideline.com This allows for the introduction of substituents at this position. The C5 position is generally favored for electrophilic substitution. pharmaguideline.com

The versatility of the thiazole scaffold is highlighted by its use in the synthesis of compounds with potential biological activities. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their antimicrobial and anticancer properties. nih.gov Furthermore, the thiazole moiety is a key component in the development of glutaminase (B10826351) inhibitors, where modifications of the substituents on the different rings of the core structure have been explored to improve potency and selectivity. researchgate.net

The following table summarizes some examples of derivatization reactions starting from related bromo-functionalized thiazole precursors:

Starting MaterialReagent(s)Product TypeReference
p-bromoacetophenone, thioureaIodine4-(4-bromophenyl)thiazol-2-amine (Intermediate) nih.gov
4-(4-bromophenyl)thiazol-2-amineAromatic aldehydesSchiff bases nih.gov
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-oneHeterocyclic amines, o-aminothiophenol, thiosemicarbazone derivativesDi-, tri-, and tetrathiazole moieties nih.gov
Thiobenzamide1,3-dichloroacetoneChloromethylthiazole nih.gov
ChloromethylthiazoleKCN or KSCNCyanide and thiocyanide derivatives nih.gov

The conjugation of thiazole-based compounds to other molecules is another important area of research. For example, conjugated compounds based on vinylthiazole units with electron-donating and electron-accepting groups have been synthesized and studied for their potential applications in linear and nonlinear optics. researchgate.net

Hydrolysis and Reduction Reactions of Related Thiazole Structures

The stability of the thiazole ring towards hydrolysis and reduction varies depending on the reaction conditions and the substituents present on the ring.

Hydrolysis:

The thiazole ring is generally stable to hydrolysis. However, certain derivatives can undergo hydrolysis under specific conditions. For example, the conversion of a thiazole derivative to an aldehyde can be achieved through a sequence of N-methylation, reduction with sodium borohydride (B1222165), and subsequent hydrolysis with mercury(II) chloride in water. wikipedia.org In the synthesis of some thiazole derivatives, acidic hydrolysis of an intermediate is a key step. pharmaguideline.com

Reduction:

The thiazole ring is generally resistant to many reducing agents. slideshare.netyoutube.com However, it can be reduced under more forcing conditions. For instance, reduction with Raney nickel can lead to desulfurization and ring opening. pharmaguideline.comslideshare.netyoutube.com This reaction has been used to convert 4-phenylthiazole (B157171) to 1-phenylethylamine. slideshare.net

Metal hydride reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used in organic synthesis. carewellpharma.inimperfectpharmacy.shop While the thiazole ring itself is relatively stable, these reagents can be used to reduce other functional groups within a thiazole-containing molecule without affecting the ring. For example, a thiazolethyl acetate has been reduced to the corresponding alcohol using a metal hydride. nih.gov

The following table provides a summary of reduction reactions on thiazole-related structures:

Thiazole DerivativeReducing AgentProductReference
General ThiazoleRaney NickelRing-opened product (desulfurization) pharmaguideline.comslideshare.netyoutube.com
4-PhenylthiazoleRaney Nickel1-Phenylethylamine slideshare.net
Thiazolethyl acetateMetal HydrideThiazole ethanol nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 4 Bromomethyl Phenyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 2-(4-(bromomethyl)phenyl)thiazole offer a complete map of the proton and carbon framework of the molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while the coupling patterns in the ¹H NMR spectrum reveal the connectivity between neighboring protons.

In the ¹H NMR spectrum, recorded in deuterated chloroform (CDCl₃), the signals for the aromatic protons of the phenyl and thiazole (B1198619) rings appear in the downfield region (7.3-8.0 ppm). Specifically, the two protons on the thiazole ring appear as distinct doublets, and the four protons on the 1,4-disubstituted phenyl ring appear as two sets of doublets, characteristic of an AA'BB' spin system. A key diagnostic signal is the singlet observed for the two protons of the bromomethyl (-CH₂Br) group, which appears at approximately 4.54 ppm. The integration of these signals confirms the number of protons in each unique chemical environment.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum shows eight distinct signals, corresponding to the ten carbon atoms of the compound, with the symmetry of the phenyl ring resulting in the equivalence of some carbon atoms. The carbon atom of the bromomethyl group is observed in the aliphatic region at around 32.7 ppm. The aromatic carbons, including those of the thiazole ring, resonate in the range of 119 to 168 ppm. The carbon atom of the thiazole ring bonded to the sulfur and nitrogen atoms (C2) is typically the most deshielded.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Integration Assignment
7.91 Doublet 8.4 2H Phenyl H
7.85 Doublet 3.2 1H Thiazole H
7.46 Doublet 8.4 2H Phenyl H
7.32 Doublet 3.2 1H Thiazole H

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) (ppm) Assignment
168.0 Thiazole C2
143.7 Thiazole C4/C5
138.2 Phenyl C (quaternary)
133.4 Phenyl C (quaternary)
129.8 Phenyl CH
127.0 Phenyl CH
119.3 Thiazole C4/C5

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Regiochemistry

While specific experimental 2D NMR data for this compound is not extensively detailed in the available literature, the expected correlations can be predicted based on its established structure. Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and confirming the connectivity of atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the proton-proton coupling networks. It would show cross-peaks between the coupled aromatic protons on the phenyl ring and between the two protons on the thiazole ring, confirming their ortho-relationship. The protons of the bromomethyl group, being a singlet with no adjacent protons, would not show any COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the singlet at 4.54 ppm would show a correlation to the carbon signal at 32.7 ppm, confirming the assignment of the -CH₂Br group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying connections across quaternary (non-protonated) carbons. Key expected HMBC correlations for this compound would include correlations from the bromomethyl protons to the adjacent quaternary carbon of the phenyl ring and the neighboring aromatic C-H carbon. Additionally, correlations between the thiazole protons and the phenyl carbons, and vice-versa, would firmly establish the connection point between the two ring systems.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula.

For this compound, HRMS analysis using Electrospray Ionization (ESI) provides a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. The experimentally determined value is compared to the calculated theoretical mass for the expected molecular formula, C₁₀H₉BrNS⁺. The excellent agreement between the found and calculated masses, typically within a few parts per million (ppm), confirms the elemental composition of the molecule with high confidence.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ion Calculated m/z for [C₁₀H₉BrNS]⁺ Found m/z

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis of Characteristic Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

Although a specific experimental FT-IR spectrum for this compound is not detailed in the available literature, the characteristic vibrational frequencies for its functional groups can be predicted based on data from analogous structures.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl and thiazole rings are expected to appear in the region of 3100-3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl and thiazole rings, as well as the carbon-nitrogen double bond of the thiazole ring, typically result in a series of sharp absorption bands in the 1610-1450 cm⁻¹ region.

Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the 900-675 cm⁻¹ range. The specific pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.

C-Br Stretching: The stretching vibration of the carbon-bromine bond in the bromomethyl group is expected to produce a characteristic absorption in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The phenylthiazole moiety constitutes the primary chromophore in this compound.

The UV-Vis spectrum of compounds containing a phenylthiazole system is generally characterized by strong absorption bands corresponding to π → π* electronic transitions within the conjugated aromatic system. For related 2-phenylthiazole (B155284) derivatives, these absorptions are typically observed in the ultraviolet region, often with a maximum absorption wavelength (λ_max) between 280 and 320 nm. The bromomethyl group (-CH₂Br) is an auxochrome and is not expected to significantly shift the primary absorption bands of the phenylthiazole chromophore, as it does not extend the conjugation of the system. Therefore, this compound is predicted to exhibit characteristic π → π* transitions in its UV-Vis spectrum, consistent with its conjugated aromatic structure.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.net This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity and conformation.

As of the current literature, a single-crystal X-ray structure for this compound has not been reported. However, if such a study were conducted, it would provide unequivocal proof of the compound's structure. The analysis would reveal the relative orientation of the phenyl and thiazole rings; in many similar structures, these rings are not perfectly coplanar but are twisted with respect to each other.

Furthermore, SCXRD analysis would elucidate the supramolecular assembly of the molecules in the crystal lattice. This includes the identification of any significant intermolecular interactions, such as π-π stacking between the aromatic rings or potential weak hydrogen bonds or halogen bonds involving the bromine atom, which govern the crystal packing arrangement. For example, in the crystal structure of the related compound 2-bromo-4-phenyl-1,3-thiazole, molecules are held together by π-π interactions and short intermolecular sulfur-bromine contacts. nih.gov

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound, serving as a crucial checkpoint for verifying its empirical formula and assessing its purity. wikipedia.orgresearchgate.net For organic compounds, this typically involves CHNS analysis, which quantifies the mass percentages of carbon, hydrogen, nitrogen, and sulfur. researchgate.net The process is generally accomplished through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion gases (carbon dioxide, water, and nitrogen oxides, along with sulfur dioxide) are collected and measured to calculate the percentage of each element present in the original sample. researchgate.net

The purity of a newly synthesized batch of this compound, with the molecular formula C₁₀H₈BrNS, is confirmed by comparing the experimentally determined elemental percentages with the theoretically calculated values. A close correlation between these values, typically within a deviation of ±0.4%, is widely accepted as confirmation of the compound's identity and high degree of purity. nih.gov This verification is essential as it underpins the reliability of subsequent structural and functional studies.

The theoretical elemental composition of this compound is calculated from its molecular formula and the atomic weights of its constituent elements.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01110120.1147.26%
HydrogenH1.00888.0643.17%
BromineBr79.904179.90431.44%
NitrogenN14.007114.0075.51%
SulfurS32.06132.0612.61%
Total 254.145 100.00%

In a typical analysis, experimental results from a combustion analyzer would be presented alongside these theoretical values to validate the sample's composition.

Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data

ElementTheoretical Mass %Experimental Mass % (Hypothetical)Deviation (%)
Carbon (C)47.26%47.31%+0.05
Hydrogen (H)3.17%3.15%-0.02
Nitrogen (N)5.51%5.54%+0.03
Sulfur (S)12.61%12.58%-0.03

The data presented in Table 2 illustrates how experimental findings that fall within the acceptable ±0.4% deviation from the calculated values would provide strong evidence for the successful synthesis and purification of this compound.

Advanced Imaging Techniques Relevant to Structural Characterization (e.g., Scanning Electron Microscopy for morphological analysis)

Beyond compositional and structural confirmation at the molecular level, understanding the macroscopic and microscopic physical characteristics of a compound is vital. Advanced imaging techniques, particularly Scanning Electron Microscopy (SEM), provide direct visualization of the surface topography, morphology, and particle characteristics of solid materials like this compound. mdpi.com

SEM operates by scanning a sample's surface with a focused beam of electrons. The interactions between these electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. mdpi.com This technique is invaluable for characterizing the crystalline nature, particle size, and shape distribution of a synthesized powder.

For this compound, an SEM analysis would reveal key morphological features:

Crystallinity and Crystal Habit: SEM images can show whether the compound forms well-defined crystals and can characterize their shape (e.g., needles, plates, prisms). This information is useful for understanding its solid-state properties and can have implications for its handling and formulation.

Surface Morphology: The technique provides high-resolution images of the surface texture, revealing features such as smoothness, porosity, or the presence of any defects.

Particle Size and Distribution: By analyzing multiple images, it is possible to determine the average particle size and the distribution of sizes within the sample. This is a critical parameter in materials science, affecting properties like dissolution rate and reactivity.

While specific SEM micrographs for this compound are not detailed here, the data obtained from such an analysis would be presented to offer a comprehensive physical characterization of the compound, complementing the molecular data from spectroscopic and elemental analyses.

Table 3: Potential Morphological Data from SEM Analysis

ParameterDescriptionPotential Findings for this compound
Particle Shape The geometric form of individual particles.Crystalline, potentially appearing as prismatic or acicular (needle-like) structures.
Surface Topography The micro-scale features on the particle surface.Could range from smooth facets on well-formed crystals to more irregular, textured surfaces.
Aggregation The extent to which primary particles clump together.May show varying degrees of aggregation, from discrete individual crystals to larger agglomerates.
Size Range The distribution of particle dimensions.A uniform synthesis might yield a narrow particle size distribution in the micrometer range.

This level of detailed morphological insight is crucial for controlling the physical properties of the compound during research and development.

Computational and Theoretical Investigations of 2 4 Bromomethyl Phenyl Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of electronic structure and the prediction of chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently used to determine a molecule's optimized geometry—the most stable arrangement of its atoms in three-dimensional space. Studies on related thiazole (B1198619) derivatives have successfully used DFT methods, such as B3LYP, to calculate bond lengths, bond angles, and dihedral angles. nih.govresearchgate.netscispace.com For 2-(4-(bromomethyl)phenyl)thiazole, a DFT analysis would similarly predict these geometric parameters, providing a foundational understanding of its molecular structure. However, specific calculated values for bond lengths and angles for this compound are not available in published research.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. scispace.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. scispace.com

In studies of similar thiazole-containing molecules, the HOMO is often located on the thiazole ring and amide fragments, while the LUMO is typically distributed over the phenyl ring system. scispace.com This suggests that the thiazole portion is the likely site of electrophilic attack, while the phenyl ring is more susceptible to nucleophilic attack. A similar analysis for this compound would map the distribution of these orbitals, but specific HOMO-LUMO energy values and their gap have not been reported.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following table is for illustrative purposes only, as specific data for this compound is not available.)

Parameter Hypothetical Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap (ΔE) Data not available

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For various thiazole derivatives, MEP analyses have identified negative potential regions around electronegative atoms like nitrogen and sulfur, and positive regions around hydrogen atoms. researchgate.net An MEP map for this compound would similarly highlight the reactive sites, with the bromine atom of the bromomethyl group expected to be a site of significant interest for nucleophilic substitution. Without specific calculations, a precise map cannot be generated.

Global chemical reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide quantitative measures of a molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Table 2: Hypothetical Global Chemical Reactivity Descriptors (Note: The following table is for illustrative purposes only, as specific data for this compound is not available.)

Descriptor Formula Hypothetical Value
Ionization Potential (I) I ≈ -EHOMO Data not available
Electron Affinity (A) A ≈ -ELUMO Data not available
Chemical Hardness (η) η ≈ (I - A) / 2 Data not available
Chemical Softness (S) S = 1 / η Data not available

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations could reveal its preferred conformations, the dynamics of the phenyl and thiazole ring orientations, and how it interacts with solvent molecules. Such simulations have been applied to other thiazole derivatives to understand their behavior in different environments. taylorfrancis.com This information is crucial for predicting how the molecule might behave in a biological system or in a solution-phase reaction. At present, no MD simulation studies have been published for this compound.

In Silico Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like telecommunications, optical computing, and data storage. Computational methods can predict the NLO properties of a molecule, such as its polarizability (α) and hyperpolarizability (β), which are measures of how the molecule's charge distribution is distorted by an external electric field. Thiazole-containing compounds are of interest for their potential NLO properties due to their extended π-conjugated systems. While in silico NLO studies have been performed on various thiazole derivatives, there is no available research that reports the calculated NLO properties for this compound.

Intermolecular Interaction Studies: Hirshfeld Surface Analysis and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties and stability of a crystalline solid. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in a crystal. While specific crystal structure data for this compound is not publicly available, we can infer the likely interactions based on studies of structurally similar compounds containing thiazole and bromophenyl moieties. nih.govnih.gov

Hirshfeld surface analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts with neighboring molecules. The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of interactions. Red spots on the surface typically indicate strong hydrogen bonding interactions, while other colors represent weaker contacts such as van der Waals forces. nih.gov

For thiazole-containing compounds, studies have shown that the thiazole ring is often planar and participates in various interactions. nih.gov In the crystal packing of related bromophenyl derivatives, several key intermolecular interactions have been identified. These include C—Br⋯π interactions, where the bromine atom interacts with the π-system of an aromatic ring, as well as C—H⋯N and C—H⋯O hydrogen bonds, which contribute to the formation of a three-dimensional network. nih.gov

Table 1: Predicted Intermolecular Interactions in the Crystal Packing of this compound
Interaction TypeDescriptionPotential Role in Crystal Packing
H⋯HContacts between hydrogen atoms on adjacent molecules.Significant contribution to the overall van der Waals forces and crystal cohesion.
C⋯H/H⋯CInteractions between carbon and hydrogen atoms.Contributes to the stabilization of the crystal lattice.
Br⋯H/H⋯BrContacts involving bromine and hydrogen atoms.Halogen bonding, which can influence molecular conformation and packing.
C—H⋯NHydrogen bonding between a C-H donor and the nitrogen atom of the thiazole ring.Formation of supramolecular chains or networks.
C—Br⋯πInteraction of the bromine atom with the π-electron cloud of the phenyl or thiazole ring.Directional interaction that can influence the orientation of molecules.

Computational Approaches for Structure-Reactivity and Structure-Property Relationships

Computational chemistry provides valuable insights into the relationship between the molecular structure of a compound and its chemical reactivity and physical properties. Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in this regard.

Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of this compound. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can determine the HOMO-LUMO gap. A smaller gap is often indicative of higher chemical reactivity. nih.gov These calculations can also elucidate the distribution of electron density, identifying electrophilic and nucleophilic sites within the molecule, which is particularly relevant for understanding its reaction mechanisms. For instance, the bromomethyl group is expected to be an electrophilic site, susceptible to nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity or physical properties. zsmu.edu.uanih.gov For this compound and its derivatives, QSAR models could be developed to predict their potential therapeutic efficacy, for example, as antimicrobial or anticancer agents. nih.govnih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic parameters), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms like k-Nearest Neighbor (kNN), are used to build a mathematical model that relates the descriptors to the observed activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

For thiazole derivatives, QSAR studies have shown that the introduction of certain substituents can significantly influence their biological activity. nih.gov For example, the presence and position of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the compound's interaction with biological targets. nih.gov The table below outlines the key aspects of computational approaches for studying this compound.

Table 2: Computational Approaches for Structure-Reactivity and Structure-Property Analysis
Computational MethodKey Parameters/DescriptorsPredicted Insights for this compound
Density Functional Theory (DFT)HOMO-LUMO energy gap, electrostatic potential, atomic charges.Provides information on chemical reactivity, stability, and sites prone to reaction.
Quantitative Structure-Activity Relationship (QSAR)Steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) descriptors.Predicts biological activity (e.g., antimicrobial, anticancer) based on structural features.
Molecular DockingBinding energy, interaction modes (e.g., hydrogen bonding, π-π stacking).Elucidates potential binding interactions with biological targets like enzymes or receptors. nih.gov

Through these computational and theoretical investigations, a deeper understanding of the physicochemical properties and potential biological activities of this compound can be achieved, guiding further experimental research and the design of novel derivatives with enhanced properties.

Research into Applications As a Synthetic Intermediate and Advanced Material Scaffold

Role as a Strategic Intermediate in the Synthesis of Diverse Organic Compounds

The primary role of 2-(4-(bromomethyl)phenyl)thiazole in synthesis is as a potent electrophile. The benzylic bromide group is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of the 4-(thiazol-2-yl)benzyl moiety into a wide range of chemical structures. This reactivity is fundamental to its application as a strategic intermediate.

Key reactions include:

Alkylation of N-nucleophiles: Reaction with amines, amides, or heterocycles like imidazole (B134444) leads to the formation of new C-N bonds.

Alkylation of O-nucleophiles: Reaction with alcohols or phenols yields the corresponding ethers.

Alkylation of S-nucleophiles: Reaction with thiols or thiophenols produces thioethers.

These transformations are crucial for building molecular complexity from simpler starting materials. The 2-phenylthiazole (B155284) core often serves as a key pharmacophore or a structurally important fragment in the target molecule.

Table 1: Illustrative Nucleophilic Substitution Reactions This table is based on the established reactivity of benzylic bromides.

Nucleophile Type Example Nucleophile Resulting Linkage Product Class
Amine Piperidine C-N Tertiary Amine
Phenol 4-Methoxyphenol C-O Aryl Ether
Thiol Thiophenol C-S Thioether
Carboxylate Sodium Acetate (B1210297) C-O Ester
Azide Sodium Azide C-N Azide

Building Block for Novel Heterocyclic Systems

The this compound scaffold is an ideal starting point for constructing more elaborate heterocyclic systems. The reactive bromomethyl handle can be used to link the phenylthiazole unit to other rings or to initiate cyclization reactions. Research on related α-halocarbonyl compounds, such as phenacyl bromides, demonstrates their utility in synthesizing complex, multi-ring structures. For example, studies have shown the cyclization of carbothioamides with phenacyl bromides to yield pyrazole-thiazole hybrids. acs.org Similarly, this compound can act as a tether, connecting to another heterocyclic precursor to form linked or fused systems.

Furthermore, the thiazole (B1198619) ring itself can participate in cycloaddition reactions. Recent studies have shown that 2-phenylthiazole can undergo photocatalytic dearomative cycloadditions to form novel, C(sp3)-rich three-dimensional molecular scaffolds. acs.orgacs.org This reactivity opens avenues for creating entirely new classes of fused heterocycles starting from the basic phenylthiazole framework.

Precursor for Complex Pharmaceutical Scaffolds and Chemical Probes

The 2-phenylthiazole motif is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. ontosight.ai Derivatives have been investigated as potential treatments for viral infections, cancer, and tropical diseases. ontosight.ainih.govnih.gov

The compound this compound is a key precursor for synthesizing analogues of these bioactive molecules. The bromomethyl group can be readily converted into other functional groups, such as amines, azides, alcohols, or nitriles, which are often crucial for biological activity. For instance, research on trypanocidal agents identified 2,4-disubstituted arylthiazoles bearing an alkylamine side chain as having significant activity against T. brucei. nih.gov The target compound is an ideal starting material for synthesizing such derivatives. Similarly, other studies have identified 2,4-diphenyl-substituted thiazoles as inhibitors of Protein Arginine Methyltransferase 1 (PRMT1), a target in cervical cancer. nih.gov

Table 2: Biological Activities of Related Phenyl-Thiazole Scaffolds

Compound Class Biological Target / Activity Disease Area Citation
2,4-Disubstituted Arylthiazoles Trypanocidal activity African Trypanosomiasis nih.gov
4-(4-Bromophenyl)-thiazol-2-amine Derivatives Anticancer (MCF7 cell line) Breast Cancer ontosight.ai
Phenylthiazole Derivatives Antiviral (Flavivirus E-protein) Viral Infections nih.gov
2,4-Diphenyl-substituted Thiazoles PRMT1 Inhibition Cervical Cancer nih.gov
Phenylthiazole-Thiadiazole Hybrids Antibacterial / Antifungal Plant Pathogens nih.gov

Exploration in Materials Science: Polymers, Liquid Crystals, and Fluorescent Dyes

The rigid, planar, and electron-rich nature of the phenylthiazole system makes it an attractive component for advanced materials. The inclusion of heterocyclic rings like thiazole can impart desirable optical and electronic properties.

Fluorescent Dyes: The thiazole ring is a component of some fluorescent dyes. For example, a dye incorporating a sulfathiazole (B1682510) moiety was shown to exhibit strong emission and aggregation-induced emission (AIE) properties, highlighting the potential of the thiazole unit in developing advanced optical materials. nih.gov

Liquid Crystals: Fused heterocyclic systems containing a phenyl and thiazole ring, such as benzothiazole (B30560), are used as core units in liquid crystals. uobasrah.edu.iq The benzothiazole moiety provides molecular breadth and dipole moments that influence the formation and stability of mesophases. uobasrah.edu.iq The defined geometry of this compound makes it a candidate for incorporation into new liquid crystalline structures.

Polymers: Phenothiazine-containing polymers have been explored for use in dye-sensitized solar cells due to their favorable electrochemical and photophysical properties. mdpi.com The structural similarity and electronic properties of phenylthiazole suggest that polymers incorporating this moiety could also find applications in organic electronics. The bromomethyl group on the target compound is suitable for initiating or participating in polymerization reactions.

Investigation of Catalytic Applications in Organic Transformations

The phenylthiazole scaffold is also under investigation for its role in catalysis, either as a ligand for metal catalysts or as a precursor to organocatalysts.

Metal-Catalyst Ligands: Simple phenylthiazole derivatives, such as 2-amino-4-phenyl-1,3-thiazole, have been successfully used as ligands to prepare palladium(II) catalysts. cdnsciencepub.com These catalysts have proven effective in Suzuki–Miyaura aryl cross-coupling reactions, demonstrating the ability of the phenylthiazole structure to coordinate with transition metals and facilitate important chemical transformations. cdnsciencepub.com

Organocatalyst Precursors: The nitrogen atom in the thiazole ring can be alkylated to form a thiazolium salt. Thiazolium salts are well-known precursors to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts used in reactions like the benzoin (B196080) condensation and the Stetter reaction. researchgate.net The reactive bromomethyl group of this compound could be used to functionalize a thiazolium salt or to link it to a support, potentially creating novel, recyclable catalysts.

Research into Pharmacological Scaffolds and Chemical Biology of 2 4 Bromomethyl Phenyl Thiazole Derivatives

Design and Synthesis of Novel Thiazole-Containing Ligands and Inhibitors

The development of novel therapeutic agents frequently employs the strategy of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule to target multiple biological pathways or to enhance affinity for a specific target. nih.gov Derivatives of 2-(4-(bromomethyl)phenyl)thiazole are prime candidates for this approach. The synthesis of these novel ligands and inhibitors often begins with foundational chemical reactions. A common method is the Hantzsch thiazole (B1198619) synthesis, where α-haloketones react with a thioamide. For the synthesis of the core structure, a reaction involving 4-(bromomethyl)benzoyl chloride and a suitable thioamide or a related precursor can be envisioned.

Once the this compound scaffold is obtained, the bromomethyl group serves as a highly versatile anchor for chemical elaboration. Its reactivity allows for nucleophilic substitution reactions, enabling the attachment of various functional groups and heterocyclic moieties. This strategy has led to the creation of extensive libraries of compounds for biological screening. nih.gov For example, novel series of thiazole-naphthalene derivatives have been synthesized by hybridizing the thiazole moiety with a naphthalene structural motif to create potential tubulin polymerization inhibitors. nih.gov Similarly, pyrazoline-thiazole scaffolds have been designed and synthesized as potential anti-cancer agents. ekb.eg

The general synthetic pathway for many thiazole derivatives involves the reaction of thiosemicarbazide with α-bromoketones or substituted phenacyl bromides. nih.govtandfonline.com This modular approach facilitates the generation of a wide range of analogs by simply varying the starting materials, allowing for systematic exploration of the chemical space around the thiazole core to develop potent and selective inhibitors. ekb.egnih.govfrontiersin.org

Molecular Mechanism of Action Studies

Understanding the molecular mechanisms through which this compound derivatives exert their biological effects is crucial for rational drug design. These investigations typically involve a combination of enzymatic assays, biophysical techniques, and computational modeling to elucidate how these compounds interact with their biological targets.

Derivatives based on the 2-phenylthiazole (B155284) scaffold have been shown to inhibit a variety of enzymes implicated in different diseases. The specific inhibitory profile is highly dependent on the nature of the substituents attached to the core structure.

Phosphodiesterases (PDE3A and PDE3B): A series of novel 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives were designed and evaluated for their inhibitory activity against human PDE3A and PDE3B. researchgate.net These enzymes are crucial in cardiovascular function, and their inhibition can lead to cardiotonic effects. In one study, the synthesized compounds showed considerable inhibition of PDE3A, with IC50 values ranging from 0.24 to 16.42 µM, which was more potent than their inhibition of PDE3B (IC50 = 2.34–28.02 µM). researchgate.net Compound 6d from this series was the most potent inhibitor of PDE3A. researchgate.net

DNA Topoisomerase IB: Certain thiazole-based stilbene (B7821643) analogs have been identified as potent inhibitors of DNA Topoisomerase IB (Top1), a key enzyme in DNA replication and a target for anticancer drugs. nih.gov In a study, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole demonstrated Top1 inhibition comparable to the well-known inhibitor, camptothecin. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): The inhibition of cholinesterases is a primary strategy for treating Alzheimer's disease. nih.gov Numerous thiazole derivatives have been synthesized and evaluated for this purpose. tandfonline.comnih.gov One study found that a 2-amino-4-(4-bromophenyl)thiazole compound was a potent inhibitor of both AChE and BuChE, with Ki values of 0.129 µM and 0.083 µM, respectively. nih.gov Another series of thiazole-piperazine hybrids also showed significant inhibitory activity against AChE. nih.gov The inhibitory activity varies greatly with the substitution pattern on the phenyl ring. For instance, a derivative with a p-nitro group was a more potent AChE inhibitor than one with an m-nitro group. tandfonline.com

Compound Class/NameTarget EnzymeInhibitory Concentration (IC50/Ki)
2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivative (6d)PDE3AIC50 = 0.24 ± 0.06 µM
2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivative (6d)PDE3BIC50 = 2.34 ± 0.13 µM
(E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazoleDNA Topoisomerase IBPotent inhibition, comparable to Camptothecin
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)Ki = 0.129 ± 0.030 µM
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BuChE)Ki = 0.083 ± 0.041 µM
Thiazole derivative 4e (p-nitro substituted)Acetylcholinesterase (AChE)IC50 = 25.5 ± 2.12 µg/mL
Thiazole derivative 4g (m-nitro substituted)Acetylcholinesterase (AChE)IC50 = 68 ± 2.12 µg/mL

Molecular docking is a powerful computational tool used to predict the binding conformation and affinity of a ligand within the active site of a target protein. researchgate.netnih.gov This method has been extensively applied to understand the interactions of this compound derivatives with their respective enzyme targets.

Docking studies of thiazole-based inhibitors in the active site of tubulin, a target for anticancer drugs, have revealed key binding interactions. nih.govresearchgate.net These studies show that the thiazole derivatives can occupy the colchicine binding site, forming hydrogen bonds and hydrophobic interactions with critical amino acid residues, thereby inhibiting tubulin polymerization. researchgate.net For cholinesterase inhibitors, docking simulations have shown that thiazole derivatives can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase, explaining their potent inhibitory activity. nih.gov Similarly, for Topoisomerase I inhibitors, docking has provided a plausible binding mode of the thiazole-based stilbene analogs with the Top1-DNA complex, elucidating the mechanism of enzyme stabilization and inhibition. mdpi.com These computational insights are often corroborated by spectrophotometric enzyme kinetic studies, which help to determine the mode of inhibition (e.g., competitive, non-competitive). nih.gov

The affinity of thiazole derivatives for their target receptors (enzymes) is quantified by their inhibition constants (IC50 or Ki values), with lower values indicating higher affinity. The diverse range of inhibitory concentrations observed for different derivatives underscores the high degree of structural specificity in their molecular recognition by the target proteins. researchgate.netnih.gov

At the molecular level, these compounds modulate the function of their targets by physically occupying the active site or an allosteric site, thereby preventing the binding of the natural substrate or inducing a conformational change that renders the enzyme inactive. For example, the binding of thiazole derivatives to the active site of EGFR has been shown to block its downstream signaling pathways, leading to anticancer effects. jptcp.com The modulatory effect is a direct consequence of the network of non-covalent interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—formed between the ligand and the amino acid residues of the receptor. nih.gov

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For thiazole derivatives, SAR investigations have revealed several key features that govern their inhibitory potency and selectivity.

The substitution pattern on the phenyl ring attached to the thiazole core is a critical determinant of activity. nih.govmdpi.com Studies have consistently shown that the presence and position of electron-withdrawing or electron-donating groups can dramatically alter biological efficacy. For instance, in a series of cholinesterase inhibitors, a p-nitro substituent on the phenyl ring resulted in significantly higher AChE inhibition compared to a meta-positioned nitro group. tandfonline.com In another study, a 4-bromophenyl substituent on the thiazole ring was found to be crucial for potent antimicrobial activity. nih.gov The nature of the substituent at the 2-position of the thiazole ring also plays a major role. Modifications at this position are often used to introduce additional binding motifs or to modulate the physicochemical properties of the compound. researchgate.net

The bromomethyl moiety (-CH2Br) in the parent compound, this compound, has a profound impact on both the synthetic utility and the potential biological activity of the molecule.

Primarily, this group serves as a versatile synthetic handle. As a benzylic bromide, it is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the straightforward introduction of a vast array of functional groups (e.g., amines, ethers, thioethers, azides), enabling the creation of large and diverse chemical libraries for high-throughput screening. nih.gov The majority of potent derivatives are synthesized via the modification of this moiety.

Beyond its role as a synthetic intermediate, the bromomethyl group can itself be a key pharmacophoric feature. Due to its electrophilic nature, it has the potential to act as a reactive functional group that can form a covalent bond with nucleophilic residues (such as cysteine, histidine, or serine) within the active site of a target enzyme. This covalent modification would lead to irreversible inhibition, which can result in highly potent and long-lasting biological effects. Furthermore, studies on related compounds have highlighted the importance of halogenated methyl groups for activity. For example, one study found that a phenylthiazole analog bearing a dibromomethyl moiety displayed the highest anti-flaviviral activity within its series, suggesting that the halogenated alkyl group is critical for the observed biological effect. nih.gov Therefore, the bromomethyl moiety imparts a dual functionality: it is a gateway for synthetic diversification and a potential contributor to potent, covalent-based mechanisms of action.

Influence of Phenyl Substitutions on Biological Activity

The biological activity of 2-phenylthiazole derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Structure-activity relationship (SAR) studies reveal that these modifications can modulate the potency and selectivity of the compounds for various biological targets.

For instance, the introduction of different substituents on the 2-(4-hydroxybenzylidene) moiety of thiazole derivatives can either increase or decrease their cytotoxic effects. mdpi.com A study on benzylideneiminophenylthiazole analogues demonstrated that the type of substituent on the phenyl ring plays a crucial role in their antibacterial and anticancer activities. nih.gov It was observed that analogues with moderate electron-donating groups, such as a methyl group (CH₃), exhibited higher antibacterial activity compared to those with strong electron-donating groups like methoxy (OCH₃). nih.gov Specifically, a methoxy group at the C4 position of the phenyl ring resulted in lower antibacterial efficacy than a methyl group at the same position. nih.gov

In the case of halogen substitutions, antibacterial activity was found to improve from fluorine to bromine. nih.gov This suggests that the size and electronegativity of the halogen atom are critical determinants of biological function. The presence of methoxy and methyl groups as electron-donating substituents at the C4 position of the phenyl ring was also found to enhance cytotoxicity against HepG-2 and MCF-7 cancer cell lines, while concurrently decreasing activity against the A549 cell line. nih.gov

In Vitro Biological Activity Screening of Derivatized Analogs

Derivatives of the this compound scaffold have been subjected to extensive in vitro screening to evaluate their potential as therapeutic agents across various domains. These studies have unveiled a broad spectrum of biological activities, highlighting the versatility of the thiazole nucleus in medicinal chemistry.

The thiazole core is a key feature in many compounds screened for antimicrobial properties. Derivatives have been tested against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.net

Screening of newly synthesized derivatives has been conducted against bacteria such as Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). researchgate.netresearchgate.net Fungal species like Candida albicans and Saccharomyces cerevisiae have also been included in these panels. researchgate.net In one study, a derivative, compound (8f), showed moderate antibacterial activity against two Gram-positive bacteria and slight antifungal activity against Candida albicans. researchgate.netresearchgate.net

Further research into substituted phenylthiazole derivatives revealed that compounds with a morpholine ring at the C-2 position of the 1,3-thiazole linker were potent antifungal agents. arakmu.ac.ir Specifically, methyl 2-(Morpholin)-4-phenylthiazole (6a) and ethyl 2-(Morpholin)-4-phenylthiazole (6b) showed maximum activity against all tested fungi with a Minimum Inhibitory Concentration (MIC) value of 250 µg/ml. arakmu.ac.ir In terms of antibacterial activity, these derivatives were generally more active against Gram-positive bacteria than Gram-negative bacteria, with the highest inhibitory activity observed against S. aureus. arakmu.ac.ir

The nature of substituents on the phenyl ring significantly impacts antimicrobial efficacy. For example, compounds with a methyl group showed greater antibacterial activity than those with a methoxy group. nih.gov For halogenated compounds, activity increased from fluorine to bromine substitution. nih.gov

The anticancer potential of 2-phenylthiazole derivatives has been a major focus of research, with numerous analogues demonstrating significant cytotoxic and anti-proliferative effects against a variety of human cancer cell lines.

Newly synthesized thiazole derivatives have shown promising results against breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT116) cell lines. mdpi.comekb.eg In one study, a 5-(p-chlorophenyl)-2-[(ethoxy-carbonyl-methylidine)-hydrazino]-1,3-thiazole derivative (Compound 1) exhibited IC₅₀ values of 4.7 µg/ml, 4.8 µg/ml, and 11 µg/ml against HCT116, MCF-7, and HepG2 cell lines, respectively. ekb.eg Another related compound (Compound 2) showed IC₅₀ values of 9.5 µg/ml, 9.6 µg/ml, and 18 µg/ml against the same cell lines. ekb.eg

The substitution pattern on the phenyl ring is a key determinant of anticancer activity. One study found that a derivative containing a substitution on the 2-(4-hydroxybenzylidene) moiety (R=NH=NH-Ph), designated as compound 4c, showed potent cytotoxic activity toward MCF-7 and HepG2 cells, with IC₅₀ values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively. mdpi.com This activity was superior to the standard drug Staurosporine. mdpi.com In contrast, a derivative with a bromide substitution (compound 4b) demonstrated more moderate cytotoxic activity. mdpi.com

Other studies have explored the activity of these derivatives against lung cancer (A549) and other cell lines. nih.gov Benzylideneiminophenylthiazole analogues with methoxy and methyl groups showed increased cytotoxicity against HepG-2 and MCF7 cell lines. nih.gov Furthermore, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were evaluated, with the 4-chloro-2-methylphenyl amido substituted thiazole showing the highest activity (48% inhibition) against A-549, Bel7402, and HCT-8 cell lines. mdpi.com

Anticancer Activity of Selected Thiazole Derivatives
CompoundCell LineActivity (IC₅₀)Reference
Compound 4c (R=NH=NH-Ph)MCF-7 (Breast)2.57 ± 0.16 µM mdpi.com
Compound 4c (R=NH=NH-Ph)HepG2 (Liver)7.26 ± 0.44 µM mdpi.com
Compound 4b (R=Br)MCF-7 (Breast)31.5 ± 1.91 μM mdpi.com
Compound 4b (R=Br)HepG2 (Liver)51.7 ± 3.13 μM mdpi.com
Compound 1HCT116 (Colon)4.7 µg/ml ekb.eg
Compound 1MCF-7 (Breast)4.8 µg/ml ekb.eg
Compound 1HepG2 (Liver)11 µg/ml ekb.eg

The therapeutic potential of thiazole derivatives extends to antiviral, anticonvulsant, and anti-inflammatory applications. The thiazole ring is recognized as a core structure in various synthetic drugs with these pharmacological activities. mdpi.com

Anti-inflammatory Activity: Several studies have synthesized and evaluated phenylthiazole derivatives for their anti-inflammatory properties. wjpmr.com The anti-inflammatory activity of synthesized compounds has been screened using methods such as the carrageenan-induced rat paw edema model. wjpmr.com Results from these studies indicate that certain substituted thiazole derivatives possess appreciable anti-inflammatory activity, with some compounds showing efficacy comparable to standard drugs like nimesulide. wjpmr.com For example, nitro-substituted thiazole derivatives have demonstrated notable anti-inflammatory effects. wjpmr.com

Anticonvulsant Activity: A number of substituted phenylthiazole derivatives have been synthesized and evaluated for their anticonvulsant effects using various animal models, including Maximal Electroshock (MES), pentylenetetrazole, and strychnine-induced convulsions. ajrconline.org These studies have identified several derivatives that exhibit excellent anticonvulsant activity, highlighting the potential of this chemical class for the development of new treatments for seizure disorders. ajrconline.orgresearchgate.net

Antiviral Activity: While the broader class of thiazole derivatives is known to possess antiviral properties, specific research focusing on this compound analogues in this area is less detailed in the provided context. However, the thiazole scaffold is a component of known antiviral drugs, such as Ritonavir, indicating the potential for derivatives of this class to exhibit antiviral effects. mdpi.comresearchgate.net

Derivatives of the 2-phenylthiazole scaffold are being investigated as potential therapeutic agents for Alzheimer's disease, primarily through their ability to inhibit cholinesterase enzymes and exert antioxidant effects.

Anti-Alzheimer's Activity: The primary strategy for managing Alzheimer's disease involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Numerous thiazole derivatives have been synthesized and tested for their inhibitory activity against these enzymes. researchgate.netnih.govmdpi.com

In one study, a series of thiazole-derived Schiff bases were evaluated, with several compounds showing significant inhibitory potential. nih.gov Derivative 8, which features a trifluoromethyl substitution, was found to be the most potent inhibitor of Alzheimer-related enzymes, even surpassing the standard drug donepezil. nih.gov Another study identified compound 2j (IC₅₀ = 0.03 μM) and compound 3e (IC₅₀ = 1.58 μM) as the most effective acetylcholinesterase inhibitors within their respective series. researchgate.net

Cholinesterase Inhibitory Activity of Thiazole Derivatives
Compound SeriesMost Potent CompoundTarget EnzymeActivity (IC₅₀)Reference
Thiazole-derived Schiff basesDerivative 8 (Trifluoromethyl substitution)AChE/BuChEMore potent than Donepezil nih.gov
Aminothiazole Schiff basesCompound 2jAChE0.03 µM researchgate.net
Aminothiazole Thiazolidin-4-onesCompound 3eAChE1.58 µM researchgate.net
Hydrazinyl)thiazolesCompound 2iAChE0.028 µM mdpi.com
Hydrazinyl)thiazolesCompound 2gAChE0.031 µM mdpi.com

Antioxidant Potential: Many of the compounds evaluated for anti-Alzheimer's activity are also screened for their antioxidant properties, often using DPPH-based assays. nih.gov Oxidative stress is a key factor in the pathology of neurodegenerative diseases, making antioxidant capacity a desirable trait for potential treatments. Compound 2j, a potent AChE inhibitor, also demonstrated excellent antioxidant and chelation activity. researchgate.net Similarly, the Schiff-base derivatives that showed anti-Alzheimer's potential also exhibited strong antioxidant activity, suggesting they could act as multifunctional therapeutics for neurodegenerative disorders. nih.gov

In Silico Drug Design and Target Identification

Computational methods, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, are increasingly used to guide the design and identify the biological targets of novel 2-phenylthiazole derivatives. These in silico techniques help to rationalize observed biological activities and predict the drug-likeness of new compounds.

Molecular docking studies have been employed to understand the binding interactions of active thiazole derivatives with their target proteins. For anti-Alzheimer's candidates, docking analyses have confirmed strong binding affinities to key residues within the active sites of AChE and BChE, supporting the in vitro inhibition results. researchgate.netnih.gov Similarly, for anticancer derivatives, docking has been used to assess interactions with targets like the Rho family of GTPases and estrogen receptors. nih.govrjeid.com In one study, a derivative (PVS 03) exhibited a high docking score of -7.811 and a strong affinity for its target receptor, forming essential hydrophobic bonds. jptcp.com

Web servers and databases such as PharmMapper, TarFisDock, BindingDB, and ChEMBL have been used to identify putative targets for thiazole-based scaffolds. nih.gov For the 2-thiazolylimino-5-benzylidene-thiazolidin-4-one scaffold, this approach identified potential targets including COX-2, acetylcholinesterase, aldose reductase, and thyroid hormone receptor alpha. nih.gov

ADMET analysis is also a critical in silico step. Studies have shown that synthesized thiazole derivatives often possess favorable drug-like characteristics and safety profiles, with ADME properties falling within acceptable limits. nih.govrjeid.com This computational screening helps to prioritize compounds for further development by predicting their pharmacokinetic and toxicity parameters.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-(Bromomethyl)phenyl)thiazole, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves coupling reactions between bromomethyl-substituted aryl precursors and thiazole-forming reagents. For example, microwave-assisted methods under reflux conditions (e.g., ethanol at 130°C for 45 minutes) are effective for cyclization, as seen in the preparation of imidazo-thiazole derivatives . Catalysts like glacial acetic acid and solvents such as DMSO or ethanol are critical for optimizing yields (65–75%) and purity . Post-synthesis purification via recrystallization (water-ethanol mixtures) and characterization by NMR, IR, and mass spectrometry validate structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and bromomethyl integration (e.g., δ 4.3–4.7 ppm for -CH2Br) .
  • Mass Spectrometry (MS) : For molecular ion peaks (e.g., m/z 430 [M+]) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : To identify functional groups like C-Br stretches (~560 cm⁻¹) and thiazole ring vibrations . Cross-referencing experimental data with computational simulations (e.g., DFT calculations) resolves ambiguities in splitting patterns or unexpected peaks .

Q. What are the primary biochemical applications of bromomethyl-substituted thiazoles in academic research?

These compounds serve as scaffolds for studying enzyme inhibition (e.g., HIV-1 protease) and receptor interactions due to their electron-deficient thiazole core and bromine's leaving-group potential . Derivatives exhibit antimicrobial and antitumor activity in preliminary assays, making them candidates for structure-activity relationship (SAR) studies .

Q. How does the bromomethyl group influence the stability of this compound under varying experimental conditions?

The bromomethyl group enhances reactivity in nucleophilic substitutions but requires storage in anhydrous conditions to prevent hydrolysis. Thermal stability is moderate (melting points 57–280°C), though decomposition occurs above 280°C . Stability in biological assays depends on solvent polarity; DMSO is preferred for maintaining solubility without premature degradation .

Q. What role does this compound play as an intermediate in synthesizing complex heterocycles?

It acts as a key precursor in Suzuki-Miyaura couplings and click chemistry, enabling the introduction of triazole, benzimidazole, or fluorophenyl moieties . For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl ethers yields triazole-linked hybrids with enhanced bioactivity .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to minimize competing pathways?

Catalyst selection (Pd(PPh3)4 vs. PdCl2(dppf)), solvent (THF vs. DMF), and base (K2CO3 vs. Cs2CO3) critically influence yields. For example, PdCl2(dppf) in THF at 80°C suppresses β-hydride elimination, favoring aryl-aryl bond formation over debromination . Monitoring by TLC and quenching with aqueous NH4Cl prevents over-reaction.

Q. What computational strategies are effective in predicting the binding interactions of this compound derivatives with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations analyze binding poses and energy landscapes. In studies of α-glucosidase inhibitors, the bromomethyl group's orientation in hydrophobic pockets and hydrogen-bonding with catalytic residues (e.g., Asp349) correlate with IC50 values . QSAR models incorporating Hammett constants (σ+) of substituents further refine predictions .

Q. How should researchers resolve contradictions in NMR data when characterizing regioisomeric thiazole derivatives?

Ambiguities in NOESY or COSY spectra (e.g., overlapping peaks for adjacent protons) can be addressed via X-ray crystallography. For instance, crystal structures of imidazo-thiazole derivatives confirm dihedral angles between thiazole and phenyl rings (4.04–4.87°), resolving regiochemistry disputes . 2D NMR (HSQC, HMBC) also clarifies through-space correlations .

Q. What mechanistic insights explain the antimicrobial activity of this compound analogs against multidrug-resistant strains?

Time-kill assays and membrane permeability studies suggest disruption of bacterial efflux pumps (e.g., AcrAB-TolC in E. coli). Derivatives with electron-withdrawing groups (e.g., -NO2) exhibit enhanced activity due to increased membrane interaction, as shown in MIC assays (≤8 µg/mL for S. aureus) . Synergy with β-lactams is attributed to thiazole-mediated inhibition of penicillin-binding proteins (PBPs) .

Q. How do solvent effects and substituent electronic properties influence the photophysical behavior of this compound-based fluorophores?

Polar aprotic solvents (e.g., acetonitrile) enhance fluorescence quantum yields (ΦF = 0.42) by stabilizing excited-state intramolecular charge transfer (ICT). Electron-donating groups (e.g., -OCH3) redshift emission wavelengths (λem = 450–470 nm), while bromine's heavy atom effect increases intersystem crossing efficiency for triplet-state applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.